molecular formula C22H30BrNO B12452636 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide

1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide

Cat. No.: B12452636
M. Wt: 404.4 g/mol
InChI Key: ZRGDAPSXDVETIM-UHFFFAOYSA-M
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Description

1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide is a chemical compound with the molecular formula C22H30BrNO It is a quaternary ammonium salt, characterized by the presence of a piperidine ring substituted with dibenzyl and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide typically involves the quaternization of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidine with a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles like hydroxide or cyanide ions replace the bromide ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: N-oxides of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium.

    Reduction: Secondary amines derived from the reduction of the quaternary ammonium salt.

    Substitution: Corresponding substituted quaternary ammonium salts.

Scientific Research Applications

1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Investigated for its potential as a biological probe to study ion channel functions and neurotransmitter release mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticholinergic agent for the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in ion flux and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-4-(2-hydroxyethyl)piperidin-1-ium bromide
  • 1,1-Dibenzyl-4-(2-chloroethyl)piperidin-1-ium bromide
  • 1,1-Dibenzyl-4-(2-ethoxyethyl)piperidin-1-ium bromide

Uniqueness

1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C22H30BrNO

Molecular Weight

404.4 g/mol

IUPAC Name

1,1-dibenzyl-4-(2-methoxyethyl)piperidin-1-ium;bromide

InChI

InChI=1S/C22H30NO.BrH/c1-24-17-14-20-12-15-23(16-13-20,18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22;/h2-11,20H,12-19H2,1H3;1H/q+1;/p-1

InChI Key

ZRGDAPSXDVETIM-UHFFFAOYSA-M

Canonical SMILES

COCCC1CC[N+](CC1)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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